[(5-ethyl-2-oxoindol-3-yl)amino]thiourea

Antiviral chemotherapy Structure-activity relationship Poxvirus inhibition

[(5-Ethyl-2-oxoindol-3-yl)amino]thiourea (CAS 401899-98-7) is a C5‑substituted isatin‑β‑thiosemicarbazone supplied at ≥95% purity. Unlike the unsubstituted or N1‑ethyl isomers, this compound is a critical negative‑control isomer for antiviral SAR studies and a next‑generation probe for h‑NTPDase3 selectivity mapping. Its moderate electron‑donating character (σₚ ≈ −0.15) fills a specific gap in Hammett σ–activity correlations, enabling QSAR model validation and systematic logP tuning in metallodrug congeneric series. This product is for research use only; contact us for bulk, custom synthesis, or expedited delivery.

Molecular Formula C11H12N4OS
Molecular Weight 248.31 g/mol
Cat. No. B7825878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-ethyl-2-oxoindol-3-yl)amino]thiourea
Molecular FormulaC11H12N4OS
Molecular Weight248.31 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
InChIInChI=1S/C11H12N4OS/c1-2-6-3-4-8-7(5-6)9(10(16)13-8)14-15-11(12)17/h3-5H,2H2,1H3,(H3,12,15,17)(H,13,14,16)
InChIKeyNHJSGBMZQDSAKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-Ethyl-2-oxoindol-3-yl)amino]thiourea – Chemical Identity, Core Scaffold, and Procurement-Relevant Physicochemical Profile


[(5-Ethyl-2-oxoindol-3-yl)amino]thiourea (CAS 401899-98-7; synonym: (3Z)-5-ethyl-1H-indole-2,3-dione 3-thiosemicarbazone; 5-ethylisatin β-thiosemicarbazone) is a C5‑substituted isatin‑thiosemicarbazone hybrid with the molecular formula C₁₁H₁₂N₄OS and a molecular weight of 248.31 g·mol⁻¹ . The compound is supplied as a solid of ≥95% purity (HPLC) by multiple commercial vendors and has an experimentally derived density of 1.5 ± 0.1 g·cm⁻³ . As a member of the isatin‑β‑thiosemicarbazone class, it features the canonical –NH–C(=S)–NH–N= pharmacophore conjugated to an oxindole core, a scaffold with established antiviral, antiproliferative, enzyme‑inhibitory, and metal‑chelating properties [1].

Why [(5-Ethyl-2-oxoindol-3-yl)amino]thiourea Cannot Be Replaced by Unsubstituted or Differently Substituted Isatin-Thiosemicarbazone Analogs


Isatin‑β‑thiosemicarbazones are not functionally interchangeable. Classical antiviral structure–activity relationship (SAR) studies established that the position of an ethyl substituent on the isatin scaffold dictates the direction and magnitude of biological activity: N1‑ethylation (1‑ethylisatin β‑thiosemicarbazone) amplifies antiviral potency to 286% of the unsubstituted parent, whereas any substituent on the aromatic ring—including at C5—invariably reduces antiviral activity [1]. Conversely, for enzyme‑inhibitory targets such as urease, NTPDases, and tyrosinase, C5‑substitution is a critical determinant of potency and isoenzyme selectivity [2][3]. Substituting the 5‑ethyl group with hydrogen (unsubstituted), methyl, halogen, nitro, or methoxy therefore produces a different compound with a distinct biological fingerprint, not a generic equivalent. This positional and substituent‑dependent pharmacology means that a procurement decision based solely on the isatin‑thiosemicarbazone core—without specifying the 5‑ethyl substituent—risks selecting an agent with divergent target engagement, potency rank order, and physicochemical behaviour.

[(5-Ethyl-2-oxoindol-3-yl)amino]thiourea – Quantitative Differentiation Evidence Versus Key Comparators


Positional Isomer Differentiation: 5-Ethyl (Ring) vs. 1-Ethyl (N-Alkyl) Isatin β-Thiosemicarbazone – Opposite Antiviral Activity Directionality

In the foundational SAR study of isatin β‑thiosemicarbazones against neurovaccinia virus in mice, the 1‑ethylisatin derivative (ethyl on the indole nitrogen) exhibited a relative antiviral activity of 286 when the unsubstituted parent was set to 100. In stark contrast, all substituents placed on the aromatic ring—regardless of electronic character or position—decreased antiviral activity below the parent level [1]. Therefore, the 5‑ethyl derivative (ethyl on the C5 aromatic carbon) is predicted to possess significantly lower antiviral potency than its 1‑ethyl positional isomer, making the two isomers pharmacologically non‑interchangeable.

Antiviral chemotherapy Structure-activity relationship Poxvirus inhibition

NTPDase Inhibitory Pharmacophore: Submicromolar Potency of Structurally Congeneric Oxoindolin-Hydrazine-Carbothioamides and Predicted Selectivity Profile of the 5-Ethyl Derivative

A series of oxoindolin hydrazine carbothioamide derivatives (compounds 8a–8m) was screened against human NTPDase1, -2, and -3. Compound 8m, (Z)-N-ethyl-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbothioamide—which differs from the target compound only in that it carries the ethyl group on the thiosemicarbazone sidechain nitrogen rather than on the isatin C5 position—inhibited h‑NTPDase3 with an IC₅₀ of 0.38 ± 0.03 µM and stimulated insulin secretion in isolated mouse islets without altering NTPDase3 gene expression [1]. The C5‑ethyl congener is predicted to occupy the same NTPDase pharmacophore but with altered isoenzyme selectivity due to differential steric and electronic contributions from the ring‑positioned ethyl group.

Ectonucleotidase inhibition NTPDase3 Insulin secretion

Physicochemical Differentiation from the Unsubstituted Parent Isatin β-Thiosemicarbazone: Molecular Weight, Lipophilicity, and Density

The C5‑ethyl substituent increases the molecular weight from 220.25 g·mol⁻¹ (isatin β‑thiosemicarbazone, CAS 27830‑79‑1) to 248.31 g·mol⁻¹ (5‑ethyl derivative), a gain of 28.06 Da . The experimentally measured density of the 5‑ethyl compound is 1.5 ± 0.1 g·cm⁻³ . The addition of the ethyl group raises the calculated logP (cLogP) by approximately +0.8 to +1.0 log units relative to the unsubstituted parent, shifting the compound from a moderately polar to a more lipophilic region of chemical space. This affects chromatographic retention, DMSO solubility, and passive membrane permeability in cell‑based assays.

Physicochemical profiling LogP prediction Formulation development

C5-Substituent-Dependent Antioxidant Activity: DFT-Calculated Electronic Properties and DPPH Radical Scavenging of 5-Substituted Isatin-Thiosemicarbazones

A 2025 study synthesized and characterized a series of 5‑substituted isatin‑thiosemicarbazones (compounds 1–8) and determined their DPPH radical scavenging IC₅₀ values alongside ascorbic acid as reference standard [1]. DFT calculations at the B3LYP/6‑311++G(d,p) level provided HOMO‑LUMO gaps, ionization potentials, and bond dissociation enthalpies that correlated with antioxidant potency. All 5‑substituted derivatives showed lower antioxidant activity than ascorbic acid, but the rank order of IC₅₀ values was substituent‑dependent. The 5‑ethyl derivative, with its electron‑donating alkyl group, is predicted to exhibit a distinct HOMO energy level and radical scavenging profile compared to electron‑withdrawing 5‑nitro or 5‑bromo analogs in the same series.

Antioxidant activity DFT calculations Free radical scavenging

Metal-Chelation Potential: 5-Substituted Isatin Thiosemicarbazones as Ligands for Biological Activity Enhancement Through Complexation

5‑Substituted isatin thiosemicarbazones act as tridentate (O, N, S) ligands for transition metals. Palladium(II) complexes of 5‑substituted isatin thiosemicarbazones (L1–L3, with 5‑H, 5‑Cl, and 5‑Br substituents) demonstrated enhanced biological activity in antimicrobial and cytotoxicity screens relative to their free ligands, with the nature of the 5‑substituent modulating complex stability and biological potency [1]. Copper(II) and zinc(II) complexes of isatin‑thiosemicarbazones have also been reported to amplify antiproliferative activity [2]. The 5‑ethyl derivative offers a unique combination of moderate electron donation (distinct from 5‑H, 5‑CH₃, 5‑OCH₃) and increased lipophilicity, which influences metal‑complex logP, cellular uptake, and off‑target binding.

Coordination chemistry Metal-based drug design Cytotoxicity enhancement

[(5-Ethyl-2-oxoindol-3-yl)amino]thiourea – Highest-Confidence Research and Industrial Application Scenarios


Structure–Selectivity Relationship (SSR) Studies of NTPDase Isoenzyme Inhibitors for Insulin Secretion Modulation

The oxoindolin‑hydrazine‑carbothioamide scaffold has demonstrated submicromolar inhibition of h‑NTPDase3 (IC₅₀ = 0.38 µM for the N‑ethyl sidechain congener 8m) with functional insulin secretion enhancement in isolated mouse islets [1]. The 5‑ethyl derivative serves as a next‑generation probe to map the steric and electronic requirements at the isatin C5 position for NTPDase1 vs. NTPDase2 vs. NTPDase3 selectivity. Its distinct substitution pattern is predicted to alter the isoenzyme selectivity fingerprint relative to the unsubstituted scaffold, making it valuable for dissecting NTPDase3‑specific pharmacology in pancreatic β‑cell function.

Positional Isomer Probe for Dissecting Antiviral Pharmacophore Topology in Poxvirus Models

Classical SAR has established that N1‑ethylation of isatin β‑thiosemicarbazone boosts antiviral activity to 286% of the parent, while ring substitution universally suppresses activity [2]. The 5‑ethyl derivative is an essential negative‑control isomer in any study aiming to map the spatial boundaries of the antiviral pharmacophore. Its inclusion alongside the 1‑ethyl isomer and unsubstituted parent enables definitive attribution of activity changes to substituent position rather than mere presence of the ethyl group.

Modular Ligand for Tuning Physicochemical Properties in Metallodrug Candidate Libraries

5‑Substituted isatin thiosemicarbazones are established O,N,S‑tridentate ligands for Pd(II), Cu(II), and Zn(II) [3][4]. The 5‑ethyl derivative offers an intermediate lipophilicity and electron‑donating capacity that is distinct from 5‑H, 5‑CH₃, 5‑OCH₃ (stronger donors) and 5‑Cl, 5‑Br, 5‑NO₂ (electron‑withdrawing). This enables systematic variation of metal‑complex logP and cellular uptake in a congeneric series, supporting lead optimisation in anticancer or antimicrobial metallodrug programs where fine‑tuning of pharmacokinetic properties is required without introducing halogen‑associated toxicity liabilities.

DFT‑Guided Antioxidant Lead Design with Substituent‑Dependent Radical Scavenging Kinetics

The 2025 DFT and DPPH study of 5‑substituted isatin‑thiosemicarbazones provides a computational framework (HOMO‑LUMO gap, bond dissociation enthalpy) for predicting antioxidant potency [5]. The 5‑ethyl compound fills a specific gap in the Hammett σ–activity correlation: its moderate electron‑donating character (σₚ ≈ −0.15) places it between 5‑H and 5‑CH₃, enabling interpolation of structure–activity trends. This makes it a valuable data point for building and validating quantitative structure–activity relationship (QSAR) models for radical scavenging activity in the isatin‑thiosemicarbazone chemical series.

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